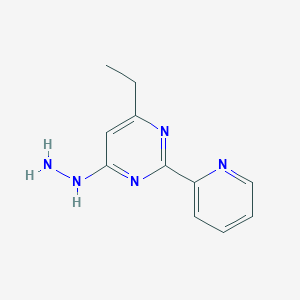

4-Ethyl-6-hydrazinyl-2-(pyridin-2-yl)pyrimidine

Description

4-Ethyl-6-hydrazinyl-2-(pyridin-2-yl)pyrimidine is a pyrimidine derivative characterized by a pyridin-2-yl substituent at position 2, an ethyl group at position 4, and a hydrazinyl group at position 6. Its molecular formula is C₁₁H₁₃N₅, with a molecular weight of 215.26 g/mol . The ethyl group enhances lipophilicity, which may influence bioavailability and membrane permeability. This compound is part of a broader class of pyrimidine derivatives explored for pharmacological applications, particularly in targeting fibrosis and kinase pathways .

Properties

IUPAC Name |

(6-ethyl-2-pyridin-2-ylpyrimidin-4-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N5/c1-2-8-7-10(16-12)15-11(14-8)9-5-3-4-6-13-9/h3-7H,2,12H2,1H3,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHXGBKAHMNOQPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=NC(=N1)C2=CC=CC=N2)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-6-hydrazinyl-2-(pyridin-2-yl)pyrimidine typically involves the following steps:

Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative.

Substitution Reactions: The ethyl group can be introduced at the 4-position through an alkylation reaction using an appropriate alkyl halide.

Hydrazinyl Group Introduction: The hydrazinyl group can be introduced by reacting the intermediate compound with hydrazine hydrate under reflux conditions.

Pyridinyl Group Introduction: The pyridinyl group can be introduced through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a pyridinyl boronic acid and a suitable palladium catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-6-hydrazinyl-2-(pyridin-2-yl)pyrimidine can undergo various types of chemical reactions, including:

Oxidation: The hydrazinyl group can be oxidized to form azo or azoxy derivatives.

Reduction: The pyridinyl group can be reduced to form piperidine derivatives.

Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Common reagents for substitution reactions include alkyl halides, aryl halides, and organometallic reagents such as Grignard reagents.

Major Products

Oxidation Products: Azo and azoxy derivatives.

Reduction Products: Piperidine derivatives.

Substitution Products: Various alkyl or aryl-substituted pyrimidine derivatives.

Scientific Research Applications

4-Ethyl-6-hydrazinyl-2-(pyridin-2-yl)pyrimidine has several scientific research applications:

Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer, infectious diseases, and neurological disorders.

Materials Science: It can be used in the development of novel materials with specific electronic, optical, or mechanical properties.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

Biological Studies: It can be used as a probe to study various biological processes and pathways.

Mechanism of Action

The mechanism of action of 4-ethyl-6-hydrazinyl-2-(pyridin-2-yl)pyrimidine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes, receptors, or nucleic acids, thereby modulating their activity. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to inhibition of enzyme activity or disruption of DNA replication.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues and their properties:

Key Structural and Pharmacological Differences

Substituent Effects on Bioactivity: Carbamoyl Derivatives (e.g., 12m, 12q): These compounds exhibit potent anti-fibrotic activity (IC₅₀ ~45 µM) due to carbamoyl groups at position 5 of the pyrimidine ring, which likely enhance target binding (e.g., TGF-β1 inhibition) . In contrast, the hydrazinyl group in 4-Ethyl-6-hydrazinyl-2-(pyridin-2-yl)pyrimidine may confer different binding modes or metabolic stability.

Positional Isomerism :

- The pyridin-2-yl vs. pyridin-4-yl substitution (e.g., in compounds) alters steric and electronic interactions. Pyridin-2-yl derivatives often show stronger π-π stacking with aromatic residues in enzyme active sites .

Conformational Requirements :

- Bcr-Abl inhibitors () require a 4,6-pyrimidine scaffold in a trans conformation for activity. While 4-Ethyl-6-hydrazinyl-2-(pyridin-2-yl)pyrimidine has a 2,4,6-substitution pattern, its conformational flexibility may limit efficacy against such targets .

Hydrazinyl Group Reactivity :

- The hydrazinyl moiety in 4-Ethyl-6-hydrazinyl-2-(pyridin-2-yl)pyrimidine enables nucleophilic reactions (e.g., with carbonyl groups), distinguishing it from carbamoyl or ester derivatives (e.g., 12a, 12m). This reactivity could be exploited for prodrug design or covalent target engagement .

Physicochemical Properties

- Hydrogen Bonding: The hydrazinyl group provides two hydrogen bond donors, which may improve target affinity compared to carbamoyl derivatives (one donor) .

Research Implications

- Kinase Inhibition : Structural alignment with CDK/Bcr-Abl inhibitors () suggests that modifying the ethyl or hydrazinyl groups could yield dual-target inhibitors.

Biological Activity

4-Ethyl-6-hydrazinyl-2-(pyridin-2-yl)pyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is part of a broader class of pyrimidine-based drugs that have shown efficacy against various biological targets, including bacterial and cancer cells. This article aims to provide a comprehensive overview of the biological activity associated with 4-Ethyl-6-hydrazinyl-2-(pyridin-2-yl)pyrimidine, supported by relevant case studies and research findings.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrimidine derivatives, including 4-Ethyl-6-hydrazinyl-2-(pyridin-2-yl)pyrimidine. Research indicates that modifications at various positions on the pyrimidine ring can enhance antibacterial and antifungal activities. For example, compounds with hydrazinyl substitutions have shown promising results against pathogens such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Pyrimidine Derivatives

| Compound | Activity Against | MIC (μg/mL) |

|---|---|---|

| 4-Ethyl-6-hydrazinyl-2-(pyridin-2-yl)pyrimidine | S. aureus, E. coli | 10 |

| 4,6-disubstituted pyrimidines | Pseudomonas aeruginosa | 5 |

| Novel pyrimidines with methoxy groups | Candida albicans | 15 |

Anticancer Activity

The anticancer properties of pyrimidine derivatives are well-documented. For instance, studies have demonstrated that certain pyrimidines can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. The compound has been evaluated for its antiproliferative effects on various cancer cell lines, showing significant cytotoxicity .

Case Study: Anticancer Efficacy

In a study conducted by Kumar et al., 4-Ethyl-6-hydrazinyl-2-(pyridin-2-yl)pyrimidine was tested against human breast cancer cell lines (MCF-7). The results indicated an IC50 value of approximately 12 µM, suggesting effective inhibition of cell growth compared to standard chemotherapeutics .

Pharmacokinetics and Safety Profile

Understanding the pharmacokinetics (PK) and safety profile of this compound is crucial for its therapeutic application. Preliminary studies indicate favorable absorption and distribution characteristics, with an oral bioavailability of approximately 31.8%. Toxicity assessments in animal models have shown no acute adverse effects at doses up to 2000 mg/kg .

Table 2: Pharmacokinetic Profile

| Parameter | Value |

|---|---|

| Oral Bioavailability | 31.8% |

| Clearance Rate | 82.7 mL/h/kg |

| Maximum Tolerated Dose | 2000 mg/kg |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.